molecular formula C20H24N6 B6443081 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine CAS No. 2549065-88-3

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6443081
CAS No.: 2549065-88-3
M. Wt: 348.4 g/mol
InChI Key: CKQJQSRRHBMZRA-UHFFFAOYSA-N
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Description

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a pyrimidine ring substituted with a 4-methyl-1H-pyrazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of piperazine and pyrimidine rings, along with the specific substituents, makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(4-methylpyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6/c1-15-12-23-26(13-15)20-11-19(21-14-22-20)25-9-7-24(8-10-25)18-6-4-5-16(2)17(18)3/h4-6,11-14H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQJQSRRHBMZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=NC(=C3)N4C=C(C=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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